molecular formula C10H11NO5S B1473776 5-AMino-1-naphthol-3-sulfonic Acid Hydrate CAS No. 1169703-04-1

5-AMino-1-naphthol-3-sulfonic Acid Hydrate

Cat. No.: B1473776
CAS No.: 1169703-04-1
M. Wt: 257.27 g/mol
InChI Key: USHZLKWOAQMMBZ-UHFFFAOYSA-N
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Description

5-Amino-1-naphthol-3-sulfonic Acid Hydrate, also known as 8-amino-4-hydroxy-2-naphthalenesulfonic acid hydrate or M Acid, is a compound with the molecular formula C10H9NO4S.H2O . It is a white to amber to dark purple powder or crystal . It is used as a coupling component for azo dyes and as an intermediate for sulfur dyes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO4S.H2O/c11-9-3-1-2-7-8 (9)4-6 (5-10 (7)12)16 (13,14)15;/h1-5,12H,11H2, (H,13,14,15);1H2 .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 239.25 .

Safety and Hazards

5-Amino-1-naphthol-3-sulfonic Acid Hydrate can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Relevant Papers Unfortunately, the search results do not provide specific papers related to this compound .

Biochemical Analysis

Biochemical Properties

5-Amino-1-naphthol-3-sulfonic Acid Hydrate plays a significant role in biochemical reactions, particularly in the synthesis of azo dyes. It acts as a coupling component, reacting with diazonium salts to form azo compounds. These reactions are crucial in the production of dyes used in textiles, food, and other industries. The compound interacts with enzymes such as peroxidases and oxidases, which facilitate its oxidation and subsequent coupling reactions. Additionally, this compound can interact with proteins and other biomolecules, forming complexes that can be used in various analytical techniques .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in oxidative stress responses, thereby impacting cellular redox balance. Additionally, this compound may alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes involved in oxidative reactions, thereby influencing cellular redox states. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Over time, the compound may lose its efficacy in biochemical reactions, and its long-term effects on cellular function may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At high doses, this compound may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. It is important to determine the appropriate dosage range to avoid potential toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as oxidases and peroxidases, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s interactions with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), can also impact its metabolic fate and overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence oxidative phosphorylation and other metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical roles and mechanisms of action .

Properties

IUPAC Name

8-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.H2O/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHZLKWOAQMMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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